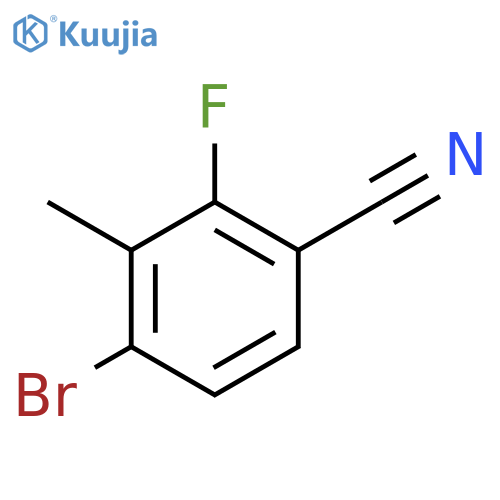

Cas no 1114546-30-3 (4-Bromo-2-fluoro-3-methylbenzonitrile)

1114546-30-3 structure

商品名:4-Bromo-2-fluoro-3-methylbenzonitrile

4-Bromo-2-fluoro-3-methylbenzonitrile 化学的及び物理的性質

名前と識別子

-

- 4-Bromo-2-fluoro-3-methylbenzonitrile

- AK162052

- PWISOHRBGSJIPW-UHFFFAOYSA-N

- PC48590

- FCH2332165

- 4-bromo-2-fluoro-3-methyl-benzonitrile

- ST24043377

-

- MDL: MFCD23707391

- インチ: 1S/C8H5BrFN/c1-5-7(9)3-2-6(4-11)8(5)10/h2-3H,1H3

- InChIKey: PWISOHRBGSJIPW-UHFFFAOYSA-N

- ほほえんだ: BrC1C([H])=C([H])C(C#N)=C(C=1C([H])([H])[H])F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 186

- トポロジー分子極性表面積: 23.8

4-Bromo-2-fluoro-3-methylbenzonitrile セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P280-P305+P351+P338

- ちょぞうじょうけん:Sealed in dry,Room Temperature

4-Bromo-2-fluoro-3-methylbenzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-222889-1.0g |

4-bromo-2-fluoro-3-methylbenzonitrile |

1114546-30-3 | 95% | 1.0g |

$309.0 | 2023-07-08 | |

| Enamine | EN300-222889-0.05g |

4-bromo-2-fluoro-3-methylbenzonitrile |

1114546-30-3 | 95% | 0.05g |

$72.0 | 2023-09-16 | |

| eNovation Chemicals LLC | Y1007905-250mg |

4-Bromo-2-fluoro-3-methyl-benzonitrile |

1114546-30-3 | 95% | 250mg |

$215 | 2024-07-28 | |

| Apollo Scientific | PC48590-5g |

4-Bromo-2-fluoro-3-methylbenzonitrile |

1114546-30-3 | 5g |

£900.00 | 2025-02-21 | ||

| TRC | B679505-10mg |

4-Bromo-2-fluoro-3-methylbenzonitrile |

1114546-30-3 | 10mg |

$ 50.00 | 2022-06-01 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GJ437-100mg |

4-Bromo-2-fluoro-3-methylbenzonitrile |

1114546-30-3 | 97% | 100mg |

809CNY | 2021-05-08 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0403-500mg |

4-Bromo-2-fluoro-3-methyl-benzonitrile |

1114546-30-3 | 97% | 500mg |

2111.63CNY | 2021-05-08 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GJ437-1g |

4-Bromo-2-fluoro-3-methylbenzonitrile |

1114546-30-3 | 97% | 1g |

3052.0CNY | 2021-07-10 | |

| Alichem | A010007498-500mg |

4-Bromo-2-fluoro-3-methylbenzonitrile |

1114546-30-3 | 97% | 500mg |

$798.70 | 2023-09-04 | |

| eNovation Chemicals LLC | Y1007905-500mg |

4-Bromo-2-fluoro-3-methyl-benzonitrile |

1114546-30-3 | 95% | 500mg |

$285 | 2024-07-28 |

4-Bromo-2-fluoro-3-methylbenzonitrile 関連文献

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

-

Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184

-

Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482

-

Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680

1114546-30-3 (4-Bromo-2-fluoro-3-methylbenzonitrile) 関連製品

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1114546-30-3)4-Bromo-2-fluoro-3-methylbenzonitrile

清らかである:99%/99%

はかる:1g/5g

価格 ($):301.0/976.0